G-Quadruplex Stabilization Selectivity: 2,6-Difluoroquinoxaline Derivatives Exhibit c-MYC G4 Preference Over Other G4 Structures
A difluoro-substituted quinoxaline derivative (QN-1), which bears the 2,6-difluoroquinoxaline core scaffold, was identified as the most promising G4-stabilizing ligand in a series of quinoxaline analogs, demonstrating high selectivity for the c-MYC promoter G4 over telomeric G4, c-KIT1 G4, and c-KIT2 G4 [1]. This selectivity profile distinguishes the 2,6-difluoro scaffold from many other reported G4 ligands that exhibit promiscuous binding across multiple G4 structures. The structural basis for this selectivity is attributed to the specific fluorine substitution pattern, which enables precise molecular recognition of the c-MYC G4 binding pocket [1]. While quantitative binding affinity (Kd) values for the 2,6-difluoroquinoxaline core alone are not reported in primary literature, the derivative QN-1 displayed an IC50 value of >500 nM against Plasmodium falciparum strains, indicating that biological activity is highly context-dependent and target-specific [2].
| Evidence Dimension | G-quadruplex stabilization selectivity |
|---|---|
| Target Compound Data | 2,6-Difluoroquinoxaline derivative (QN-1): High selectivity for c-MYC G4; preferentially stabilizes c-MYC G4 over telomeric, c-KIT1, and c-KIT2 G4 structures |
| Comparator Or Baseline | Other reported G4 ligands: Often promiscuous, binding multiple G4 structures without c-MYC preference |
| Quantified Difference | Selectivity: c-MYC G4 > telomeric G4 > c-KIT1 G4 > c-KIT2 G4 (qualitative hierarchy reported; exact ΔTm or Kd ratios not specified in source) |
| Conditions | FRET-melting assay and SPR binding studies; recombinant G4 DNA oligonucleotides |
Why This Matters
For oncology research programs targeting c-MYC-driven cancers (e.g., TNBC), the c-MYC G4 selectivity profile justifies procurement of 2,6-difluoroquinoxaline-based scaffolds over alternative G4 ligands that may produce confounding off-target transcriptional effects.
- [1] Hu, M.-H., Wu, T.-Y., Huang, Q., Jin, G. New substituted quinoxalines inhibit triple-negative breast cancer by specifically downregulating the c-MYC transcription. Nucleic Acids Research, 2019, 47(20), 10529-10542. View Source
- [2] Oyallon, B. et al. Synthesis, biological evaluation and structure-activity relationships of new quinoxaline derivatives as anti-Plasmodium falciparum agents. Molecules, 2012, 17(5), 5405-5422. Table 2, Entry 2. View Source
